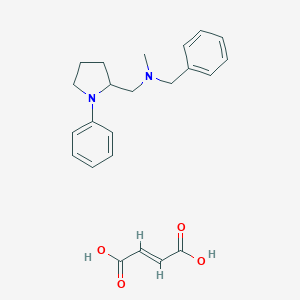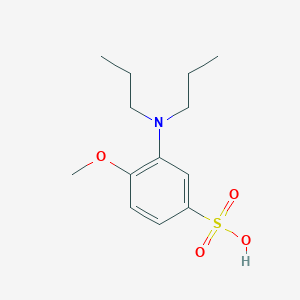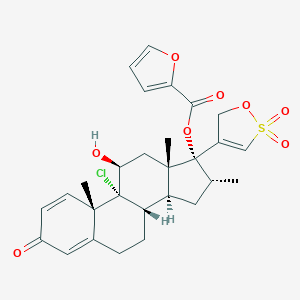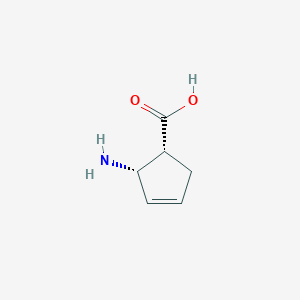
N,N-Dioctadecylhydroxylamin
Übersicht
Beschreibung
Bis(octadecyl)hydroxylamine is a chemical compound with the linear formula [CH3(CH2)17]2NOH . It is a powder with a concentration of 65% . The compound is used as a UV light stabilizer .
Synthesis Analysis
The synthesis of Bis(octadecyl)hydroxylamine is not explicitly detailed in the available resources. The remaining impurities have not been identified .Molecular Structure Analysis
The molecular weight of Bis(octadecyl)hydroxylamine is 537.99 . The compound has a linear formula of [CH3(CH2)17]2NOH . It consists of two octadecyl groups attached to a hydroxylamine group .Physical And Chemical Properties Analysis
Bis(octadecyl)hydroxylamine is a powder . It is insoluble in water . The compound has a molecular weight of 537.99 .Wissenschaftliche Forschungsanwendungen
Antioxidative Stabilisatoren für Polyolefine
N,N-Dioctadecylhydroxylamin: wird als antioxidativer Stabilisator in Polyolefinen wie Polypropylen (PP) und Polyethylen (PE) verwendet. Es hilft, den Abbau dieser Polymere bei Kontakt mit Sauerstoff zu verhindern, was zu Verfärbungen und Verschlechterung der physikalischen Eigenschaften führen kann. Die Verbindung ist besonders nützlich in farbsensitiven Anwendungen wie PP-Fasern, wo sie phenolische Antioxidantien ersetzt, um eine Vergilbung zu verhindern und gleichzeitig die Integrität des Materials während der Verarbeitung und seiner Lebensdauer zu erhalten .
Verbesserte Verarbeitungssicherheit von Polymeren
Dieses Hydroxylaminderivat trägt zur Schmelzverarbeitungssicherheit von Polypropylen bei. Es ist wirksam bei der Aufrechterhaltung der Molekulargewichtsverteilung und der Viskosität von PP während Extrusion und Formgebungsprozessen. Durch die Minimierung von Verfärbungen und Abbau wird sichergestellt, dass die Endprodukte ihre gewünschten Eigenschaften und Leistungsmerkmale behalten .
Langzeit-Wärmebeständigkeit (LTTS) von Kunststoffen
Im Zusammenhang mit der Langzeit-Wärmebeständigkeit spielt This compound eine entscheidende Rolle. Es wird in Kunststoffe eingearbeitet, um erhöhten Temperaturen über einen längeren Zeitraum standzuhalten, ohne dass es zu einem signifikanten Verlust der mechanischen Eigenschaften wie Versprödung, Dehnung und Zugfestigkeit kommt. Diese Anwendung ist entscheidend für Produkte, die rauen thermischen Bedingungen ausgesetzt sind .
Biomedizinische und medizinische Anwendungen
Die antioxidativen Eigenschaften von This compound werden in biomedizinischen Bereichen genutzt. Es wird auf sein Potenzial untersucht, freie Radikale abzufangen und vor oxidativem Stress zu schützen, der an chronischen Krankheiten wie Alzheimer-Krankheit, Diabetes und Herz-Kreislauf-Erkrankungen beteiligt ist. Seine Derivate könnten in Medikamenten-Abgabesystemen, der Gewebezüchtung und als antimikrobielle Mittel in Lebensmittelverpackungsmaterialien verwendet werden .
Antioxidative Aktivitäten in natürlichen Polysacchariden
Forschungsergebnisse zeigen, dass This compound die antioxidativen Aktivitäten von natürlichen Polysacchariden verbessern könnte. Diese Biomakromoleküle mit antioxidativen Eigenschaften werden in der Pharmakologie häufig verwendet, da sie Signaltransduktionswege regulieren, Enzyme aktivieren und freie Radikale abfangen können .
Polymer-Additiv-Forschung
Als Polymer-Additiv wird This compound auf seine antioxidativen Eigenschaften untersucht. Es ist Teil der laufenden Forschung zur Entwicklung neuer Formulierungen, die die Leistung und Langlebigkeit von Polymeren verbessern. Diese Forschung ist entscheidend für die Weiterentwicklung der Polymerwissenschaften und die Schaffung von Materialien mit überlegenem Widerstand gegen oxidativen Abbau .
Eigenschaften
IUPAC Name |
N,N-dioctadecylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWQZXQRZLLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338412 | |
| Record name | Bis(octadecyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
143925-92-2, 123250-74-8 | |
| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(octadecyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)




![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)






